molecular formula C14H28N2 B12855073 4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine

4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine

Cat. No.: B12855073
M. Wt: 224.39 g/mol
InChI Key: JHDUVXMQMAGQPX-UHFFFAOYSA-N
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Description

4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine is a chemical compound that features a piperidine ring substituted with a methyl group and a pyrrolidinylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methylpiperidine with 1-bromo-4-(1-pyrrolidinyl)butane under basic conditions to form the desired product . The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the pyrrolidinyl nitrogen using alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the piperidine or pyrrolidine rings.

    Reduction: Saturated derivatives of the compound.

    Substitution: Alkylated derivatives at the nitrogen atoms.

Scientific Research Applications

4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine: Lacks the pyrrolidinylbutyl chain, making it less complex.

    2-[4-(1-Pyrrolidinyl)butyl]piperidine: Similar structure but without the methyl group on the piperidine ring.

    N-Methylpyrrolidine: Contains a pyrrolidine ring with a methyl group but lacks the piperidine structure.

Uniqueness

4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine is unique due to the presence of both the piperidine and pyrrolidinylbutyl moieties, which can confer distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to simpler analogs .

Properties

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

4-methyl-2-(4-pyrrolidin-1-ylbutyl)piperidine

InChI

InChI=1S/C14H28N2/c1-13-7-8-15-14(12-13)6-2-3-9-16-10-4-5-11-16/h13-15H,2-12H2,1H3

InChI Key

JHDUVXMQMAGQPX-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)CCCCN2CCCC2

Origin of Product

United States

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